

4-Chloro-3-nitrobenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzonitrile

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<-33> ## A Technical Guide to **4-Chloro-3-nitrobenzonitrile**: Properties, Synthesis, and Applications

An In-depth Review for Researchers and Drug Development Professionals

Abstract

4-Chloro-3-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its core chemical and physical properties, details established synthetic protocols, explores its reactivity, and highlights its significant applications, particularly in the pharmaceutical and agrochemical industries. Safety and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting.

Chemical Identity and Core Properties

4-Chloro-3-nitrobenzonitrile is a solid organic compound, appearing as a light yellow crystalline powder[1][2]. Its identity is unequivocally established by its unique CAS number, 939-80-0[3]. The core chemical identifiers and physicochemical properties are summarized below for quick reference.

Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-chloro-3-nitrobenzonitrile	[4][5]
CAS Number	939-80-0	[6]
Molecular Formula	C ₇ H ₃ ClN ₂ O ₂	[7]
Molecular Weight	182.56 g/mol	[6]
InChI Key	XBLPHYSLHRGMNW-UHFFFAOYSA-N	[5][8]
SMILES String	N#CC1=CC=C(Cl)C(=O)C=C1 INVALID-LINK--[O-])=C1	[3][6]
EC Number	213-364-2	[4][8]

Physicochemical Properties

Property	Value	Source(s)
Appearance	Light yellow crystalline powder	[1][2]
Melting Point	98-100 °C	[2][7]
Boiling Point	284.8 ± 25.0 °C at 760 mmHg	[2][7]
Density	1.5 ± 0.1 g/cm ³	[2][7]
Flash Point	126.0 ± 23.2 °C	[2][7]
Solubility	Slightly soluble in water	[9]
Purity	Typically ≥97-98%	[8][6][10]

Synthesis and Reactivity

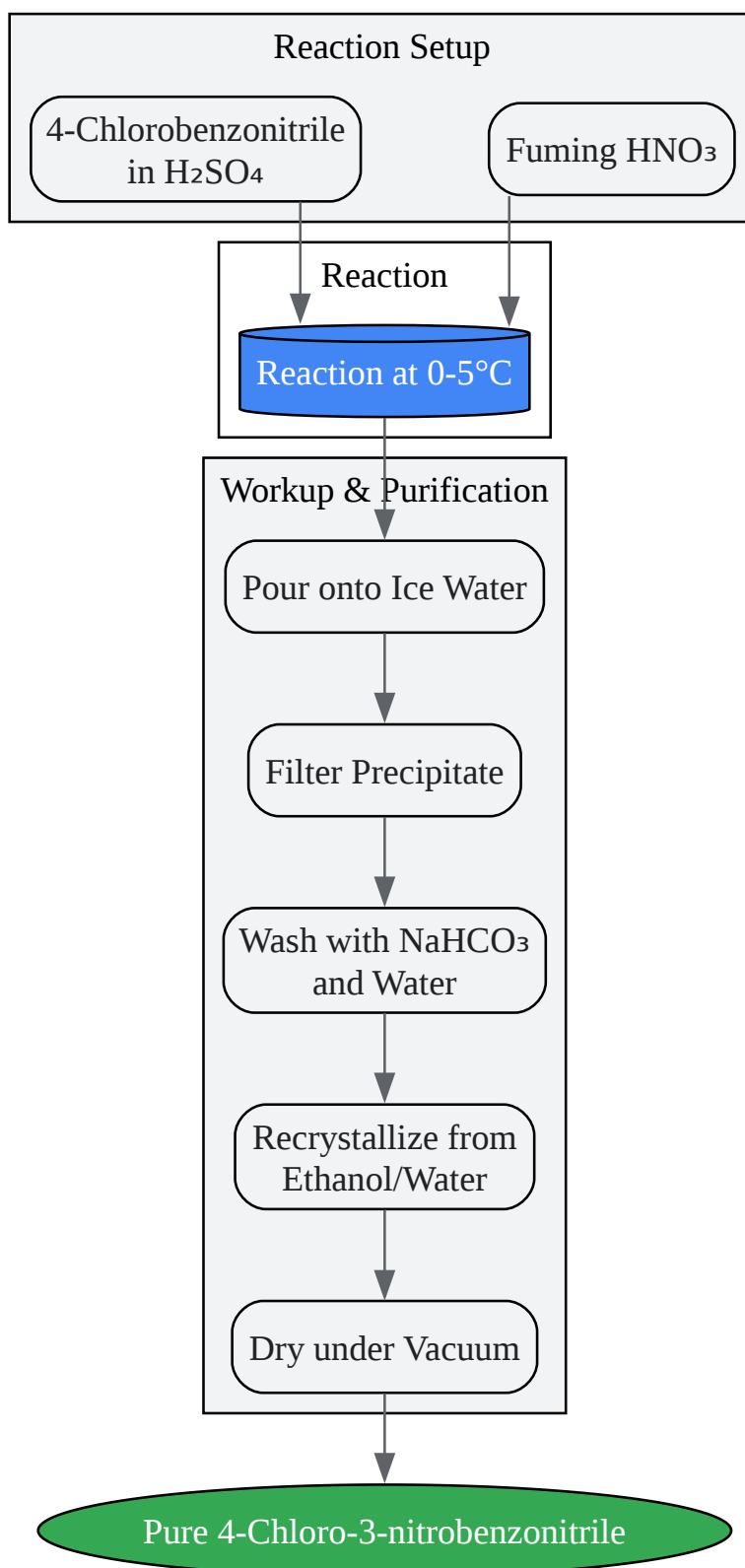
Synthesis

The most common and industrially practiced synthesis of **4-chloro-3-nitrobenzonitrile** involves the electrophilic nitration of 4-chlorobenzonitrile[11][12]. This reaction is typically

carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

- Causality of Experimental Choice: The use of concentrated sulfuric acid is critical as it acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent. Maintaining a low temperature (e.g., 0-5°C) is essential to minimize the formation of byproducts and ensure safety, as nitration reactions are highly exothermic[11][12].

A general workflow for this synthesis is depicted below:



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Caption: Synthetic workflow for **4-chloro-3-nitrobenzonitrile**.

Reactivity

The chemical behavior of **4-chloro-3-nitrobenzonitrile** is governed by its three functional groups:

- **Nucleophilic Aromatic Substitution (S_NAr):** The strongly electron-withdrawing nitro ($-NO_2$) and nitrile ($-CN$) groups activate the chlorine atom for S_NAr reactions.[\[13\]](#) This makes the chlorine an excellent leaving group, allowing for its displacement by various nucleophiles (e.g., amines, alkoxides, thiols), which is a cornerstone of its utility as a building block.[\[2\]](#)
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine ($-NH_2$) using standard reducing agents like $SnCl_2/HCl$, $H_2/Pd-C$, or sodium dithionite. This transformation opens a pathway to a new class of intermediates, namely 3-amino-4-chlorobenzonitrile, which is valuable for synthesizing heterocyclic compounds.[\[2\]](#)[\[11\]](#)
- **Hydrolysis of the Nitrile Group:** The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be converted into other functional groups, providing further synthetic flexibility.[\[11\]](#)

Applications in Research and Drug Development

4-Chloro-3-nitrobenzonitrile is not typically an active pharmaceutical ingredient (API) itself but is a pivotal intermediate in the synthesis of numerous APIs and other biologically active molecules.[\[10\]](#)

- **Pharmaceuticals:** It serves as a building block for various therapeutic agents, including antipsychotic, anti-inflammatory, and antihistamine drugs.[\[12\]](#) Its ability to undergo S_NAr reactions is frequently exploited to introduce nitrogen-containing heterocycles, a common motif in many drug molecules. It has also been used in the synthesis of ligands for the serotonin transporter (SERT), which are valuable in positron emission tomography (PET) studies.[\[7\]](#)
- **Agrochemicals:** In the agrochemical sector, it is a precursor for the synthesis of herbicides, pesticides, and fungicides.[\[10\]](#)[\[12\]](#) The stability and defined reactivity of the molecule are advantageous for the large-scale production of these crop protection agents.[\[13\]](#)

- Other Industries: Its utility extends to the production of dyes and pigments, where its stable aromatic core can be chemically modified to create chromophores.[\[10\]](#)[\[12\]](#)

Experimental Protocol: Recrystallization for Purification

This protocol describes a standard, self-validating method for purifying crude **4-chloro-3-nitrobenzonitrile** obtained from synthesis.

Objective: To obtain high-purity crystalline **4-chloro-3-nitrobenzonitrile**.

Materials:

- Crude **4-chloro-3-nitrobenzonitrile**
- 80% Ethanol/Water solution (v/v)
- Erlenmeyer flasks
- Hot plate with stirring capability
- Buchner funnel and filter paper
- Vacuum flask and tubing
- Melting point apparatus

Procedure:

- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the 80% ethanol/water solvent mixture.
- Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess to ensure good recovery.
- Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.

- Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
- Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the filter cake with a small amount of ice-cold solvent (80% ethanol/water) to remove any soluble impurities.
- Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 60°C until a constant weight is achieved.[11]
- Validation: Determine the melting point of the dried crystals. A sharp melting point within the literature range (98-100 °C) indicates high purity.[2][8]

Safety and Handling

4-Chloro-3-nitrobenzonitrile is classified as an irritant and requires careful handling.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][6]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][6][14]
- Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For weighing and transfer operations, a dust mask (e.g., N95) is recommended.[8][14]
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[14][15] Keep the container tightly sealed.[14]

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